5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine
Description
Properties
CAS No. |
252854-36-7 |
|---|---|
Molecular Formula |
C10H12ClN |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2,3-dihydro-1H-inden-1-one with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of an acid catalyst like acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated amines.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted indenamines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Neuropharmacology
5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is recognized for its ability to penetrate the blood-brain barrier, making it a candidate for neuropharmacological applications. Preliminary studies suggest it may interact with neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways .
Therapeutic Potential
The compound has been explored for its potential as an antidepressant or antipsychotic agent. Its structural similarity to known psychoactive compounds suggests that it could exhibit similar therapeutic effects . Further research is necessary to validate these claims and explore specific therapeutic mechanisms.
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis. It can be used to synthesize various derivatives that may have enhanced biological properties or different pharmacological activities. Its unique structure allows for modifications that can lead to the development of novel compounds with potential therapeutic benefits .
Research indicates that this compound exhibits significant biological activity. Interaction studies have shown its capacity to bind with various biological targets, which is crucial for understanding its therapeutic potential and safety profile .
| Activity Type | Description |
|---|---|
| Neurotransmitter Interaction | Potential modulation of dopamine and serotonin pathways |
| Antidepressant Effects | Preliminary studies indicate possible antidepressant properties |
| Antipsychotic Potential | Similarities to known antipsychotic compounds suggest further investigation is warranted |
Table 2: Synthesis Methods Overview
| Method | Description |
|---|---|
| Reductive Amination | Involves the reaction of ketones with amines under reducing conditions |
| Catalytic Reduction | Utilizes metal catalysts to facilitate the reaction under mild conditions |
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Key Observations :
- N-Methylation (target compound vs.
- Chloro vs. Methoxy : Chloro’s electron-withdrawing nature may enhance binding to electron-rich enzyme pockets (e.g., MAO-B), whereas methoxy could reduce affinity .
- Stereochemistry : The (R)-enantiomer () may exhibit distinct pharmacological profiles compared to racemic mixtures .
2.2 Pharmacological Activities
- MAO-B Inhibition: Derivatives like rasagiline (N-propargyl-1-aminoindan) show high MAO-B selectivity. The chloro substituent in the target compound may similarly enhance selectivity by fitting into MAO-B’s hydrophobic cavity .
- Monoamine Transporter Inhibition: (+)-Indatraline’s dichlorophenyl group allows non-selective inhibition of dopamine/norepinephrine/serotonin transporters. The target compound’s simpler structure may limit transporter affinity but improve specificity .
Biological Activity
5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C9H10ClN
Molecular Weight: Approximately 181.66 g/mol
Density: 1.16 g/cm³
Boiling Point: Approximately 262.9 °C at 760 mmHg
Appearance: Typically available as a hydrochloride salt for research purposes.
The compound features a chlorinated indene moiety, which is significant for its interaction with various biological targets. The presence of the indole-like structure suggests potential pharmacological applications, as many biologically active compounds utilize similar scaffolds.
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClN |
| Molecular Weight | 181.66 g/mol |
| Density | 1.16 g/cm³ |
| Boiling Point | 262.9 °C |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neuropharmacology : The compound's ability to penetrate the blood-brain barrier enhances its interest in treating neurological disorders.
- Monoamine Transporter Interaction : Studies have shown that it interacts with various monoamine transporters, which are critical in regulating neurotransmitter levels in the brain.
- Potential Antidepressant Activity : Given its interaction with dopamine and norepinephrine transporters, it may exhibit antidepressant-like effects.
The mechanism of action of this compound is primarily linked to its ability to modulate neurotransmitter systems:
- Dopamine Reuptake Inhibition : Similar to other compounds targeting dopamine transporters, it may increase dopamine levels in synaptic clefts, potentially alleviating symptoms of depression and anxiety.
- Norepinephrine Modulation : By inhibiting norepinephrine reuptake, it could enhance alertness and energy levels.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vivo Studies : Research conducted on animal models showed that administration of the compound resulted in increased locomotor activity, indicating stimulant properties akin to those observed with amphetamines.
- Comparative Studies : In comparative studies with similar compounds like 5-chloro-indole derivatives, it was found that this compound exhibited unique binding affinities and efficacy profiles against monoamine transporters .
- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its long-term effects .
Q & A
Q. What are the recommended methodologies for synthesizing 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine with high purity and yield?
Answer:
- Key Steps :
- Start with 5-chloro-1H-inden-1-amine as a precursor. Introduce the N-methyl group via reductive alkylation using formaldehyde and sodium cyanoborohydride under acidic conditions .
- Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to remove unreacted reagents.
- Final purification may involve recrystallization from ethanol/water mixtures to achieve >98% purity (confirmed by HPLC with UV detection at 254 nm) .
- Critical Parameters : Monitor reaction pH (optimally pH 4–5 for reductive alkylation) and temperature (25–30°C to avoid side reactions like over-alkylation) .
Q. How can structural confirmation of this compound be performed?
Answer:
- Spectroscopic Techniques :
- NMR : Use -NMR to confirm methyl group integration (δ ~2.8–3.1 ppm for N–CH) and indene ring protons (δ ~6.5–7.2 ppm for aromatic protons). -NMR should show signals for the methyl carbon (~40–45 ppm) and chlorine-substituted aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) should yield [M+H] at m/z 196.08 (CHClN) .
- X-ray Crystallography : If crystalline, use single-crystal diffraction to resolve bond angles and confirm stereochemistry .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
Answer:
- HPLC-PDA/MS : Use a C18 column (e.g., Agilent Zorbax) with gradient elution (acetonitrile/0.1% formic acid). Detect impurities like unreacted starting materials (e.g., 5-chloro-1H-inden-1-amine) at retention times <5 min .
- GC-MS : For volatile byproducts (e.g., methylamine derivatives), employ a DB-5MS column and electron ionization .
- Limits of Detection : Validate methods to detect impurities at ≤0.1% (ICH Q3A guidelines) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in catalytic reactions?
Answer:
- Steric Effects : The N-methyl group introduces steric hindrance, reducing nucleophilicity at the amine. This impacts reactions like acylation or Suzuki coupling—optimize catalysts (e.g., Pd(OAc)/XPhos) to enhance coupling efficiency .
- Electronic Effects : The chloro substituent deactivates the aromatic ring, directing electrophilic substitutions to the 4-position. Use DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity .
- Case Study : In hydroamination reactions, the indene backbone’s strain enhances reactivity compared to planar aromatic amines .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Q. How can enantioselective synthesis of this compound be achieved for chiral studies?
Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed N-methylation to induce enantiomeric excess (>80% ee) .
- Dynamic Kinetic Resolution : Combine enzymatic catalysts (e.g., lipases) with racemization agents to enhance yield .
Methodological Challenges and Solutions
Q. How to address instability of this compound under oxidative conditions?
Answer:
- Stabilization Techniques :
- Degradation Pathways : Use LC-MS to identify oxidation products (e.g., N-oxide derivatives) and adjust storage conditions accordingly .
Q. What in silico models predict the environmental fate of this compound?
Answer:
- EPI Suite : Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR) using the compound’s SMILES string .
- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
